molecular formula C9H8O4 B041439 3-Acetoxybenzoic acid CAS No. 6304-89-8

3-Acetoxybenzoic acid

Cat. No.: B041439
CAS No.: 6304-89-8
M. Wt: 180.16 g/mol
InChI Key: NGMYCWFGNSXLMP-UHFFFAOYSA-N
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Description

3-Acetoxybenzoic acid, also known as meta-acetoxybenzoic acid, is a meta-substituted benzoic acid. It is an isomer of aspirin and has the molecular formula C9H8O4. This compound is characterized by the presence of an acetoxy group (-OCOCH3) attached to the benzene ring at the meta position relative to the carboxylic acid group. It is a white crystalline solid with a melting point of 131-134°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetoxybenzoic acid can be synthesized by reacting 3-hydroxybenzoic acid with acetic anhydride. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid. The procedure involves mixing 3-hydroxybenzoic acid with acetic anhydride and a drop of concentrated sulfuric acid, followed by heating the mixture to about 50-60°C for 15 minutes. The product is then precipitated by adding water and purified by recrystallization from ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxybenzoic acid undergoes various chemical reactions, including:

    Esterification: Formation of esters by reacting with alcohols in the presence of acid catalysts.

    Hydrolysis: Conversion back to 3-hydroxybenzoic acid and acetic acid in the presence of water and acid or base catalysts.

    Substitution Reactions: Electrophilic aromatic substitution reactions where the acetoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Esterification: Acetic anhydride, sulfuric acid.

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide.

    Substitution: Various electrophiles and catalysts depending on the desired substitution.

Major Products:

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: 3-Hydroxybenzoic acid and acetic acid.

    Substitution: Substituted benzoic acids with different functional groups.

Scientific Research Applications

3-Acetoxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    Aspirin (Acetylsalicylic acid): An isomer with well-known anti-inflammatory and analgesic properties.

    4-Acetoxybenzoic acid: Another isomer with similar chemical properties but different substitution pattern.

    3-Hydroxybenzoic acid: The precursor used in the synthesis of 3-acetoxybenzoic acid.

Uniqueness: Its meta-acetoxy group distinguishes it from other isomers and contributes to its distinct properties and uses in various fields .

Properties

IUPAC Name

3-acetyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-6(10)13-8-4-2-3-7(5-8)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMYCWFGNSXLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90285889
Record name 3-Acetoxybenzoic acid
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Molecular Weight

180.16 g/mol
Source PubChem
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CAS No.

6304-89-8
Record name 3-(Acetyloxy)benzoic acid
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Record name 3-Acetoxybenzoic acid
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Record name 3-Acetoxybenzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 0.300 g of m-tolyl acetate, 0.018 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to m-tolyl acetate), 5 g of acetic acid, 0.003 g of cobalt(II) acetate.4H2O and 0.003 g of 2,2′-azobisisobutyronitrile was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 3-acetoxybenzoic acid in 75% yield at 78% conversion of m-tolyl acetate.
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cobalt(II) acetate
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Concentrated sulfuric acid (0.2 ml) was added to a solution of 10.07 g (72.9 mol) of 3-hydroxybenzoic acid in 10 ml of acetic anhydride. The resulting mixture was stirred at 60° C. for 1 hour and was then allowed to stand overnight at room temperature. The resulting precipitate was collected by filtration, washed with benzene, and then dried in air. The precipitate was recrystallized from acetone-hexane, whereby 8.92 g of 3-acetoxybenzoic acid were obtained as colorless prisms (yield: 67.9%, melting point: 149-151° C.). A mixture of 8.92 g (49.5 mmol) of 3-acetoxybenzoic acid and 26.33 g (198 mmol) of aluminum chloride was then heated at 160° C. for 3 hours. Subsequent to the addition of ice and 1N hydrochloric acid, the resulting mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and was then dried over MgSO4. The solvent was distilled off under reduced pressure. The residue was recrystallized from ethanol, whereby 1.61 g of the title compound were obtained as pale yellow powder (yield: 18%).
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0.2 mL
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10.07 g
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10 mL
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Synthesis routes and methods IV

Procedure details

3-hydroxybenzoic acid (24.7 grams, 0.2 mole) and acetic anhydride (40.8 grams, 0.4 mole) were mixed and heated to reflux for 3 hours. The reaction mixture was poured into water and stirred for 3 hours at room temperature. The product precipitated, was collected by filtration and recrystallized from chloroform. Yield was 21grams (58%) of white crystals. Melting point was 128°-129.5° C. Proton NMR conducted as in the preceeding preparation, but using (DMSO-d6) gave as peaks, in ppm: 2.24 (s,3H), 7.35, 7.55, 7.65, 7.8 (m, 4H), 13.2 (b, 1H).
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24.7 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-Acetoxybenzoic acid?

A1: this compound, also known as meta-Acetoxybenzoic acid, is a derivative of benzoic acid. Here is its structural characterization:

  • Spectroscopic Data:
    • IR Spectroscopy: Key absorptions include the ester C=O stretch around 1750 cm⁻¹ and the carboxylic acid C=O stretch around 1700 cm⁻¹. []
    • NMR Spectroscopy: ¹H and ¹³C NMR data provide detailed information about the positions of hydrogen and carbon atoms within the molecule. [, , ]

Q2: How is this compound used in polymer synthesis?

A: this compound serves as a valuable monomer in the synthesis of various polymers. It is frequently employed in its silylated form to lower its melting point and facilitate smoother polymerization reactions. [, , ] For instance:

  • Hyperbranched poly(3-hydroxybenzoate): this compound, along with its trimethylsilyl ester, is copolymerized with 3,5-bisacetoxybenzoic acid to create hyperbranched polyesters with controlled branching degrees and tunable glass transition temperatures (Tg). [, ]
  • Hyperbranched poly(ester-amide)s: this compound can be copolymerized with monomers containing both ester and amide functionalities, such as derivatives of 3,5-diaminobenzoic acid, to create hyperbranched poly(ester-amide)s. These polymers exhibit a range of glass transition temperatures depending on the monomer ratios used. []

Q3: Can this compound form complexes with metals?

A: Yes, research indicates that this compound can act as a ligand in the formation of metal complexes. [, ] Specifically:

  • Lanthanide Complexes: this compound forms bis-hydrazine lanthanide complexes with the formula [Ln(3-ab)3(N2H4)2]·xH2O, where Ln represents lanthanides like La, Ce, Pr, Nd, Sm, and Gd. Spectroscopic analysis, including infrared (IR) spectroscopy, reveals that the carboxylate group of this compound coordinates with the lanthanide ions in a bidentate manner. []
  • Organometallic Complexes: Studies demonstrate the synthesis of triphenylantimony(V) complexes with this compound. X-ray diffraction analysis of the crystal structure of the complex [triphenylantimony(V) (this compound)2]∙CHCl3 (2) revealed a five-coordinate, distorted trigonal bipyramidal geometry around the antimony center. Two deprotonated this compound molecules occupy the axial positions. []

Q4: Are there any studies on the biological activity of this compound complexes?

A: Research has investigated the biological activity of some this compound-containing metal complexes. [] For example:

  • Antileishmanial and Antibacterial Activity: Triphenylantimony(V) and triphenylbismuth(V) complexes with this compound have been synthesized and their in vitro activity against Leishmania parasites and bacteria (Staphylococcus aureus and Pseudomonas aeruginosa) was assessed. The results showed promising antileishmanial and antibacterial activities, particularly for the bismuth complexes. []

Q5: What analytical techniques are used to characterize this compound and its derivatives?

A5: A variety of analytical techniques are used for the characterization of this compound and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are valuable for determining the structure and composition of this compound-containing polymers and complexes. [, , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups, such as the characteristic C=O stretches in esters and carboxylic acids. []
  • Elemental Analysis: Provides information about the elemental composition, which is useful for confirming the identity and purity of synthesized compounds. [, ]
  • X-ray Diffraction: Single-crystal X-ray diffraction can determine the three-dimensional structure of crystalline metal complexes containing this compound. []

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